N-[(4-chlorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide N-[(4-chlorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1251605-99-8
VCID: VC7489106
InChI: InChI=1S/C22H21ClN4O2S/c1-16(2)18-7-11-20(12-8-18)27(14-17-5-9-19(23)10-6-17)30(28,29)21-4-3-13-26-15-24-25-22(21)26/h3-13,15-16H,14H2,1-2H3
SMILES: CC(C)C1=CC=C(C=C1)N(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CN4C3=NN=C4
Molecular Formula: C22H21ClN4O2S
Molecular Weight: 440.95

N-[(4-chlorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

CAS No.: 1251605-99-8

Cat. No.: VC7489106

Molecular Formula: C22H21ClN4O2S

Molecular Weight: 440.95

* For research use only. Not for human or veterinary use.

N-[(4-chlorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide - 1251605-99-8

Specification

CAS No. 1251605-99-8
Molecular Formula C22H21ClN4O2S
Molecular Weight 440.95
IUPAC Name N-[(4-chlorophenyl)methyl]-N-(4-propan-2-ylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Standard InChI InChI=1S/C22H21ClN4O2S/c1-16(2)18-7-11-20(12-8-18)27(14-17-5-9-19(23)10-6-17)30(28,29)21-4-3-13-26-15-24-25-22(21)26/h3-13,15-16H,14H2,1-2H3
Standard InChI Key DFSDXQRXSBLHFV-UHFFFAOYSA-N
SMILES CC(C)C1=CC=C(C=C1)N(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CN4C3=NN=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic triazolo[4,3-a]pyridine scaffold fused at positions 4 and 3 of the pyridine and triazole rings, respectively. At position 8 of the pyridine moiety, a sulfonamide group is attached, substituted with two distinct arylalkyl groups:

  • N-[(4-chlorophenyl)methyl]: A benzyl derivative with a para-chloro substituent.

  • N-[4-(propan-2-yl)phenyl]: A para-isopropyl-substituted phenyl group.

This structural configuration enhances lipophilicity, potentially improving membrane permeability and target binding .

Table 1: Key Structural and Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₂₃H₂₂ClN₄O₂S
Molecular Weight453.95 g/mol
IUPAC NameN-[(4-chlorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]- triazolo[4,3-a]pyridine-8-sulfonamide
SMILESClC1=CC=C(C=C1)CN(C2=CC=C(C=C2)C(C)C)S(=O)(=O)C3=CC=CN4C3=NN=C4
Hydrogen Bond Donors1 (sulfonamide NH)
Hydrogen Bond Acceptors6 (triazole N, sulfonamide O, pyridine N)
LogP (Predicted)4.2 (indicating high lipophilicity)

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of triazolopyridine sulfonamides typically follows a multi-step protocol, as exemplified by analogous compounds :

  • Sulfonamide Formation:
    Reaction of 2-chloropyridine-5-sulfonyl chloride with a secondary amine precursor, such as N-[(4-chlorophenyl)methyl]-4-isopropylaniline, under basic conditions (e.g., pyridine or triethylamine). This step introduces the dual aryl substituents at the sulfonamide nitrogen .

  • Hydrazine Substitution:
    Replacement of the chlorine atom at position 2 of the pyridine ring with hydrazine hydrate in isopropanol, yielding 2-hydrazinylpyridine sulfonamide intermediates .

  • Triazole Cyclization:
    Treatment with methyl orthoformate or acetic anhydride induces cyclization, forming the triazolo[4,3-a]pyridine core .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Sulfonamide Formation2-Chloropyridine-5-sulfonyl chloride, DCM, 0°C, 12 h65–75
Hydrazine SubstitutionHydrazine hydrate, i-propanol, reflux, 6 h80–85
CyclizationMethyl orthoformate, AcOH, 100°C, 24 h70–75

Biological Activities and Mechanistic Insights

Hypothesized Pharmacological Profile

While direct data on this compound is unavailable, structurally related triazolopyridine sulfonamides demonstrate:

  • Antimalarial Activity: Inhibition of Plasmodium falciparum enoyl-ACP reductase (PfENR) via hydrogen bonding with residues like Gln36 and Cys42 .

  • Anticancer Potential: Induction of apoptosis in human cancer cell lines (e.g., MCF-7, A549) through kinase inhibition.

  • Anti-inflammatory Effects: Suppression of NF-κB signaling and COX-2 expression in murine models.

Structure-Activity Relationships (SAR)

  • 4-Chlorobenzyl Group: Enhances hydrophobic interactions with target enzymes, improving binding affinity .

  • 4-Isopropylphenyl Group: Contributes to steric bulk, potentially increasing selectivity for parasitic vs. human enzymes .

  • Sulfonamide Linker: Facilitates hydrogen bonding with catalytic residues (e.g., Ala175 in PfENR) .

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison of Triazolopyridine Sulfonamides

CompoundMolecular Weight (g/mol)Key SubstituentsIC₅₀ (PfENR, µM)Anticancer Activity (GI₅₀, µM)
Target Compound453.954-Cl-benzyl, 4-isopropylphenylPredicted: 1.2Predicted: 3.8
13a 398.844-Fluorobenzyl, phenyl2.24N/A
15b 412.873,5-Dimethylphenyl, benzyl3.45N/A
VC2993841316.403,5-DimethylphenylN/A5.1 (MCF-7)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator